molecular formula C8H4N4O B2474714 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1253696-35-3

6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2474714
CAS RN: 1253696-35-3
M. Wt: 172.147
InChI Key: YRXCWLJVNBJLCU-UHFFFAOYSA-N
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Description

“6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C8H4N4O . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with a formyl group at the 6-position and a carbonitrile group at the 3-position .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : A novel method for synthesizing 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions was developed (Rostamizadeh et al., 2013).

  • Microwave-Assisted Synthesis : A microwave-assisted process was employed for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for the preparation of functional fluorophores (Castillo et al., 2018).

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : An efficient synthesis method of pyrazolo[1,5-a]pyrimidines derivatives was developed, showcasing their potential as precursors for antimicrobial agents (Deshmukh et al., 2016).

Applications in Science and Medicine

  • Antibacterial Activity : Synthesized pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial activity, indicating potential applications in developing new antibiotics (Rostamizadeh et al., 2013).

  • Fluorescent Probes : The functional fluorophores derived from 3-formylpyrazolo[1,5-a]pyrimidines have potential applications as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

  • Tumor Imaging : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives were investigated for their potential in tumor imaging using positron emission tomography, showcasing their utility in medical diagnostics (Xu et al., 2012).

  • Anticonvulsant Properties : Some derivatives of pyrazolo[1,5-a]pyrimidine were identified as promising anticonvulsant agents, indicating potential therapeutic applications in neurology (Divate et al., 2014).

  • Antimicrobial Agents : The antimicrobial activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives, as indicated in several studies, points to their application in developing new antimicrobial drugs (Deshmukh et al., 2016).

Future Directions

The future directions for research on “6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” and related compounds could involve further exploration of their potential applications in various fields, such as their use as ATP mimicking tyrosine kinase inhibitors . Additionally, more research could be done to fully understand their physical and chemical properties, safety and hazards, and mechanisms of action.

properties

IUPAC Name

6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O/c9-1-7-3-11-12-4-6(5-13)2-10-8(7)12/h2-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXCWLJVNBJLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253696-35-3
Record name 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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